molecular formula C8H10Cl3N3Zn B1590779 4-(Dimethylamino)benzenediazonium trichlorozincate(1-) CAS No. 6087-56-5

4-(Dimethylamino)benzenediazonium trichlorozincate(1-)

Cat. No. B1590779
CAS RN: 6087-56-5
M. Wt: 319.9 g/mol
InChI Key: SIMFPAVQCFHVGM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzenediazonium trichlorozincate(1-) is a chemical compound with the molecular formula C8H10N3.3Cl.Zn. It has a molecular weight of 319.94 . The compound is achiral, with no defined stereocenters or E/Z centers . The compound is made up of three moieties: a C8H10N3+ moiety with a molecular weight of 148.19, a Zn2+ moiety with a molecular weight of 65.4, and a Cl- moiety with a molecular weight of 35.45 .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzenediazonium trichlorozincate(1-) consists of a C8H10N3+ moiety, a Zn2+ moiety, and a Cl- moiety . The C8H10N3+ moiety has a charge of +1, the Zn2+ moiety has a charge of +2, and the Cl- moiety has a charge of -1 . The compound is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

1. Flow Injection Analysis of Mercury Using 4-(Dimethylamino) Benzaldehyde-4-Ethylthiosemicarbazone

  • Summary of Application: This research involves the development of a flow injection analysis (FIA) method for the determination of mercury (II). A thiosemicarbazone-based coated wire electrode (CWE) was used in the process .
  • Methods of Application: The method uses a 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min −1 . The system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .
  • Results or Outcomes: A linear plot within the concentration range of 5 × 10 −6 –0.1 M Hg (II), slope of 27.8 ± 1 mV per decade and correlation coefficient (R2) of 0.984 were obtained .

2. Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes

  • Summary of Application: This research involves the synthesis of novel organic materials and study of phase diagram, solidification behavior, atomic packing, optical and nonlinear properties of binary organic systems .
  • Methods of Application: The TGA and DTA studies were performed to understand the physico-chemical, thermal behavior and unique identity of newly synthesized organic complexes .
  • Results or Outcomes: The higher melting point of both the novel complexes than their parent’s compounds reveal the strong molecular interaction between parent components to yield the complex .

3. Synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one

  • Summary of Application: This research involves the synthesis of isoxazolone-type heterocycles using catalysts based on silver nanoparticles .
  • Methods of Application: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The catalysts Ag–Al 2 O 3, Ag–MgO and Ag–CeO 2 were applied in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule .

4. Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes

  • Summary of Application: This research involves the synthesis of novel organic materials and study of phase diagram, solidification behavior, atomic packing, optical and nonlinear properties of binary organic systems .
  • Methods of Application: The TGA and DTA studies were performed to understand the physico-chemical, thermal behavior and unique identity of newly synthesized organic complexes .
  • Results or Outcomes: The higher melting point of both the novel complexes than their parent’s compounds reveal the strong molecular interaction between parent components to yield the complex .

Safety And Hazards

The safety data sheet for a similar compound, Benzenediazonium, 4-(dimethylamino)-, Trichlorozincate(1-) (1:1), suggests that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-(dimethylamino)benzenediazonium;trichlorozinc(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.3ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;;/h3-6H,1-2H3;3*1H;/q+1;;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMFPAVQCFHVGM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.Cl[Zn-](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052277
Record name 4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzenediazonium trichlorozincate(1-)

CAS RN

6087-56-5
Record name Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)benzenediazonium trichlorozincate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)benzenediazonium trichlorozincate(1-)
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)benzenediazonium trichlorozincate(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.